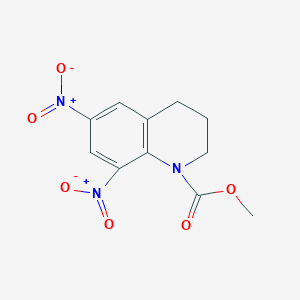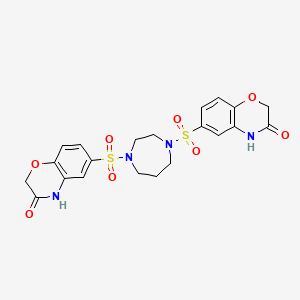
methyl 6,8-dinitro-3,4-dihydroquinoline-1(2H)-carboxylate
説明
Methyl 6,8-dinitro-3,4-dihydroquinoline-1(2H)-carboxylate, also known as MDQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoline derivatives and is known for its potential as a bioactive molecule.
作用機序
The exact mechanism of action of methyl 6,8-dinitro-3,4-dihydroquinoline-1(2H)-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and repair. methyl 6,8-dinitro-3,4-dihydroquinoline-1(2H)-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl 6,8-dinitro-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species, which are known to contribute to the development of cancer and other diseases. methyl 6,8-dinitro-3,4-dihydroquinoline-1(2H)-carboxylate has also been shown to reduce the levels of inflammatory cytokines, which are involved in the development of inflammatory diseases.
実験室実験の利点と制限
Methyl 6,8-dinitro-3,4-dihydroquinoline-1(2H)-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also relatively stable and can be stored for long periods of time. However, methyl 6,8-dinitro-3,4-dihydroquinoline-1(2H)-carboxylate has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. It can also be toxic at high concentrations, which can limit its use in certain cell-based assays.
将来の方向性
There are several future directions for research on methyl 6,8-dinitro-3,4-dihydroquinoline-1(2H)-carboxylate. One area of interest is the development of more potent and selective analogs of methyl 6,8-dinitro-3,4-dihydroquinoline-1(2H)-carboxylate. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of methyl 6,8-dinitro-3,4-dihydroquinoline-1(2H)-carboxylate in animal models and humans. Finally, the potential use of methyl 6,8-dinitro-3,4-dihydroquinoline-1(2H)-carboxylate in combination with other anticancer drugs is an area of interest for future research.
In conclusion, methyl 6,8-dinitro-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic compound that has shown potential as an anticancer agent and has been extensively studied for its anti-inflammatory and antioxidant properties. The synthesis of methyl 6,8-dinitro-3,4-dihydroquinoline-1(2H)-carboxylate is relatively simple, and it has several advantages for lab experiments. However, it also has some limitations, and there are several areas of interest for future research.
科学的研究の応用
Methyl 6,8-dinitro-3,4-dihydroquinoline-1(2H)-carboxylate has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. methyl 6,8-dinitro-3,4-dihydroquinoline-1(2H)-carboxylate has also been studied for its anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
特性
IUPAC Name |
methyl 6,8-dinitro-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c1-20-11(15)12-4-2-3-7-5-8(13(16)17)6-9(10(7)12)14(18)19/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEHMDOOOGKJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC2=C1C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101196413 | |
| Record name | Methyl 3,4-dihydro-6,8-dinitro-1(2H)-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101196413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6,8-dinitro-3,4-dihydroquinoline-1(2H)-carboxylate | |
CAS RN |
139525-75-0 | |
| Record name | Methyl 3,4-dihydro-6,8-dinitro-1(2H)-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139525-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,4-dihydro-6,8-dinitro-1(2H)-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101196413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-bis[(5-chloro-2-thienyl)sulfonyl]-1,4-diazepane](/img/structure/B4331711.png)
![N-{4-[(1-adamantylamino)carbonyl]phenyl}-1-[(5-bromo-2-thienyl)sulfonyl]prolinamide](/img/structure/B4331716.png)



![5,5'-[9-thiabicyclo[3.3.1]nonane-2,6-diylbis(thio)]bis(1-phenyl-1H-tetrazole)](/img/structure/B4331728.png)

![N-1-adamantyl-2-{[5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzamide](/img/structure/B4331748.png)
![3-(4-chlorophenyl)-2-{[(4-phenyl-1,3-thiazol-2-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B4331753.png)
![2-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]thio}-3-methylquinazolin-4(3H)-one](/img/structure/B4331759.png)
![6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide](/img/structure/B4331781.png)
![N-(2-methoxy-4-nitrophenyl)-2-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]thio}acetamide](/img/structure/B4331788.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331798.png)
